

In-Depth Technical Guide: 3-Methyl-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbenzo[1,2,4]triazine

Cat. No.: B1294894

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1,2,3-benzotriazin-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the ambiguity of the term "3-Methylbenzotriazine," this document focuses on the well-characterized derivative, 3-methyl-1,2,3-benzotriazin-4-one, providing clarity on its nomenclature, properties, and synthesis.

Chemical Identity and Properties

3-Methyl-1,2,3-benzotriazin-4-one is a methylated derivative of the 1,2,3-benzotriazin-4-one core structure. Its chemical identity and known physical properties are summarized below.

Identifier	Value
IUPAC Name	3-methyl-1,2,3-benzotriazin-4-one
CAS Number	22305-44-8[1]
Molecular Formula	C ₈ H ₇ N ₃ O
Melting Point	119-121 °C[1]

Further quantitative data such as spectral analyses (NMR, IR, Mass Spectrometry) and solubility are not readily available in public literature and would require experimental

determination.

Synthesis of the 1,2,3-Benzotriazin-4-one Scaffold

While a specific, detailed experimental protocol for the direct synthesis of 3-methyl-1,2,3-benzotriazin-4-one is not extensively documented in publicly accessible literature, the synthesis of the parent scaffold, 1,2,3-benzotriazin-4(3H)-one, is well-established. Methylation of the N3-position would then yield the target compound.

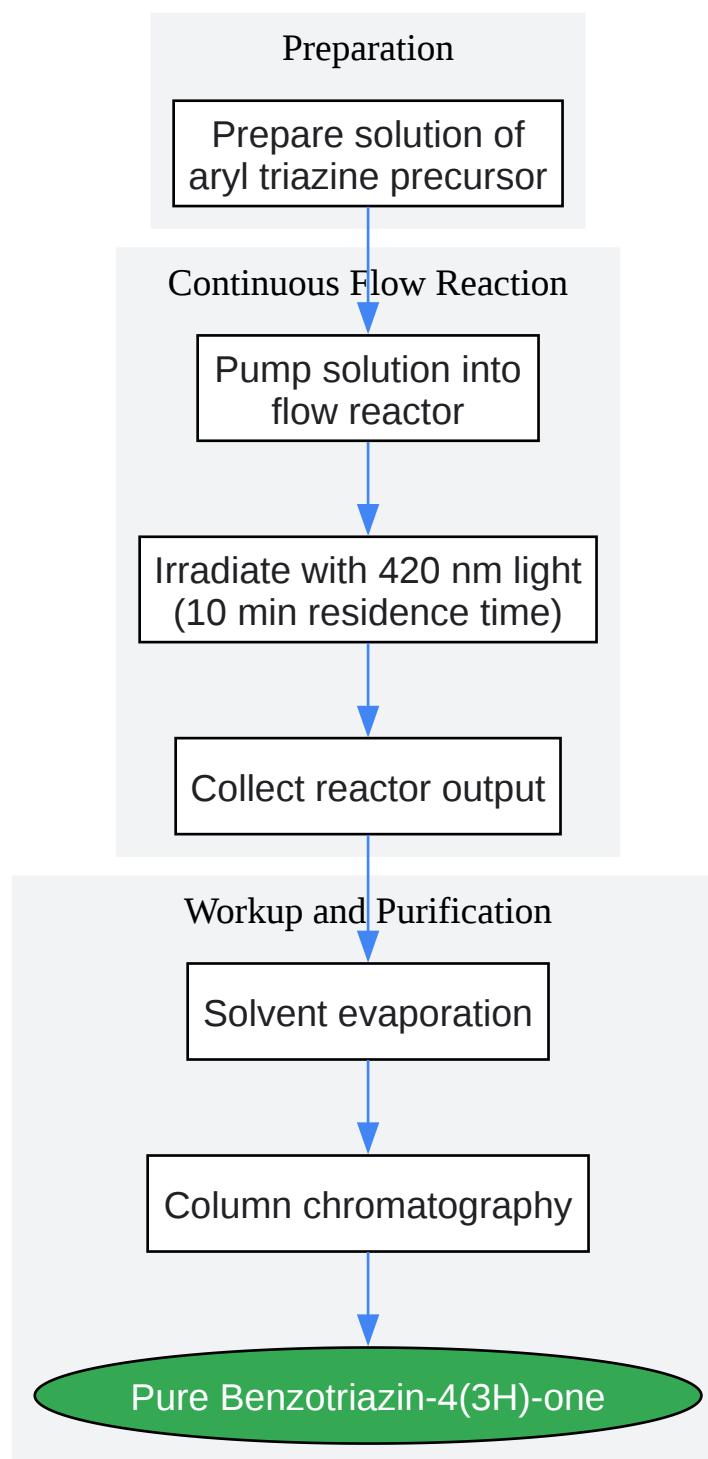
The most common laboratory synthesis for 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides or related precursors.^[2] However, this traditional method often requires harsh acidic conditions and the use of sodium nitrite.^[2]

A more modern and efficient approach utilizes a continuous flow synthesis method. This protocol leverages a photocyclization reaction of acyclic aryl triazine precursors, offering excellent yields, short reaction times, and improved safety and scalability.^[2]

Experimental Protocol: Continuous Flow Synthesis of Substituted Benzotriazin-4(3H)-ones

This protocol is adapted from a published method for the synthesis of the general scaffold and serves as a representative example of a modern synthetic route.^[2]

Materials:


- Substituted acyclic aryl triazine precursor
- Solvent (e.g., acetonitrile)
- Continuous flow reactor system equipped with a violet LED light source (420 nm)
- Back pressure regulator
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

- A solution of the acyclic aryl triazine precursor in a suitable solvent is prepared.
- The solution is pumped through the continuous flow reactor.
- The reactor is irradiated with a 420 nm violet LED light source.
- A residence time of approximately 10 minutes is maintained within the irradiated zone of the reactor.
- The output from the reactor is collected.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by column chromatography to yield the desired benzotriazin-4(3H)-one.

This method avoids the need for additional additives or photocatalysts and represents a greener and more robust synthetic strategy.[\[2\]](#)

Below is a logical workflow for this synthesis.

[Click to download full resolution via product page](#)

Fig. 1: Workflow for the continuous flow synthesis of benzotriazin-4(3H)-ones.

Biological and Pharmacological Potential

While specific biological data for 3-methyl-1,2,3-benzotriazin-4-one is limited, the broader class of 1,2,3-benzotriazin-4-one derivatives has been investigated for a range of pharmacological activities. These studies suggest that the 1,2,3-benzotriazin-4-one scaffold is a promising starting point for the development of new therapeutic agents.

Nematicidal Activity

Derivatives of 1,2,3-benzotriazin-4-one have demonstrated significant *in vivo* nematicidal activity against the root-knot nematode *Meloidogyne incognita*.^{[3][4]} In some cases, these compounds achieved up to 100% control of the cucumber root-knot nematode disease at a concentration of 10.0 mg/L.^[3] Interestingly, these compounds did not show direct *in vitro* inhibition of the nematode, suggesting a more complex mode of action within the host plant or a metabolic activation is required.^[3]

Anti-inflammatory and Other Activities

Amido derivatives of the related 1,2,4-benzotriazine scaffold have shown potent anti-inflammatory, antihypertensive, and diuretic activities in preclinical models.^[5] This suggests that the broader benzotriazine core has potential for development in these therapeutic areas.

α -Glucosidase Inhibition

Certain sulfonamide derivatives of 1,2,3-benzotriazin-4(3H)-one have been synthesized and evaluated as α -glucosidase inhibitors, which is a therapeutic strategy for managing type 2 diabetes mellitus. Molecular docking studies have been employed to understand the structure-activity relationships of these compounds.

The general mechanism of action for α -glucosidase inhibitors involves the competitive and reversible inhibition of α -glucosidase enzymes in the brush border of the small intestine. This action delays the digestion of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels.

The logical relationship of this mechanism is depicted in the following diagram.

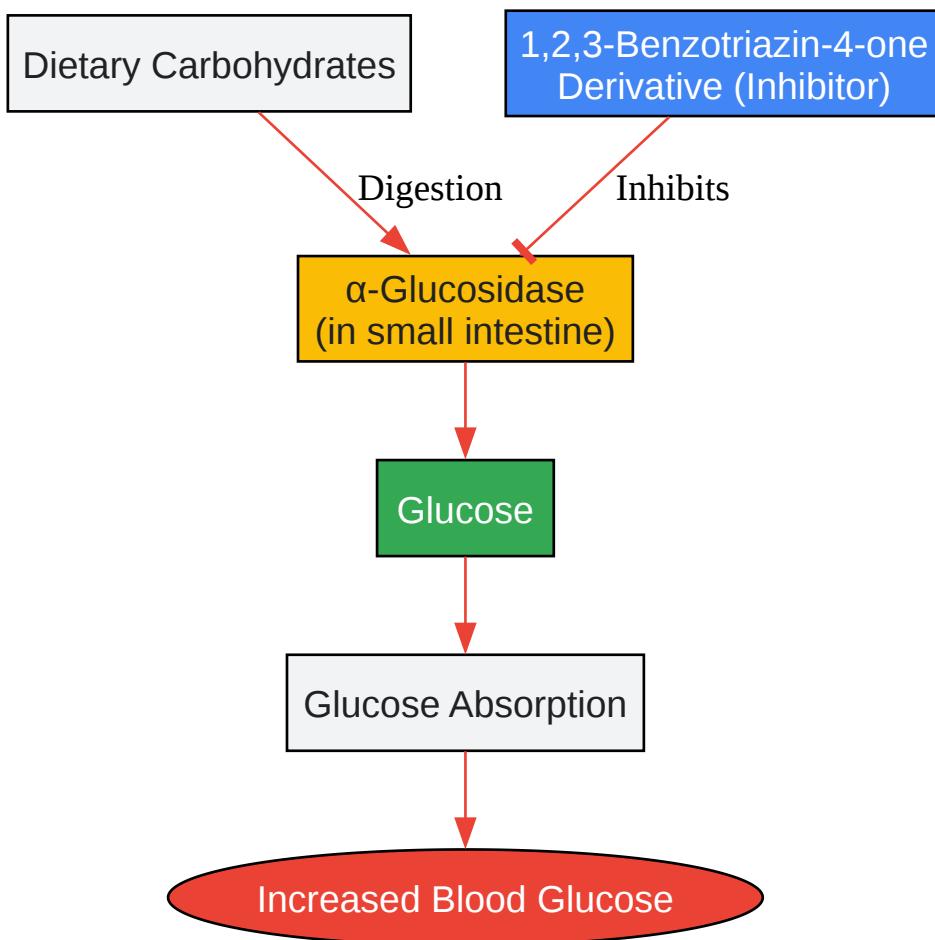

[Click to download full resolution via product page](#)

Fig. 2: Mechanism of α -glucosidase inhibition by benzotriazinone derivatives.

Conclusion

3-Methyl-1,2,3-benzotriazin-4-one is a specific and characterizable derivative within the broader, often ambiguous class of methylbenzotriazines. While detailed technical data on this specific molecule is sparse, the 1,2,3-benzotriazin-4-one scaffold to which it belongs shows significant promise in various areas of chemical and pharmaceutical research. Modern synthetic methods, such as continuous flow photocyclization, are paving the way for more efficient and scalable production of these compounds. The diverse biological activities observed in its derivatives, including nematicidal and potential anti-diabetic properties, highlight the importance of this heterocyclic system as a valuable starting point for future research and development in agrochemicals and human therapeutics. Further investigation into the specific

properties and biological activities of 3-methyl-1,2,3-benzotriazin-4-one is warranted to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against *Meloidogyne incognita* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against *Meloidogyne incognita* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Methyl-1,2,3-benzotriazin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294894#3-methylbenzotriazine-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com